2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
Description
2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a ketone-containing piperidine derivative with a cyclopentyl group at the ethanone position and a pyridin-2-yloxy substituent on the piperidine ring.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related ethanone derivatives (e.g., Hoesch reaction for cyclopentylacetophenones) .
Properties
IUPAC Name |
2-cyclopentyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(13-14-5-1-2-6-14)19-11-8-15(9-12-19)21-16-7-3-4-10-18-16/h3-4,7,10,14-15H,1-2,5-6,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWMELWSRXRAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-(pyridin-2-yloxy)piperidine with cyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
A. Substituent Effects on Reactivity and Stability
- Pyridin-2-yloxy vs. Hydroxy ( vs. In contrast, the hydroxy analog (C₁₂H₂₁NO₂) may exhibit higher polarity and hydrogen-bonding capacity but lower metabolic stability .
- Oxadiazole Substituent (): The oxadiazole group in C₂₁H₂₇N₃O₂ is electron-deficient, which could enhance interactions with nucleophilic residues in enzyme active sites. This contrasts with the pyridin-2-yloxy group, which is less electron-withdrawing .
B. Isomerization Behavior ()
The ethanone-piperidine core in analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol. This suggests that the target compound may also undergo conformational changes, affecting its binding kinetics or stability in solution .
Biological Activity
2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group, a piperidine moiety, and a pyridine derivative, which may facilitate interactions with various biological targets. The following article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 312.41 g/mol. Its structural complexity allows for diverse interactions within biological systems.
While specific mechanisms of action for this compound remain largely unexplored, compounds with similar structural motifs have shown potential in receptor modulation and enzyme inhibition. The presence of heterocyclic rings suggests that this compound may influence neurotransmitter systems or exhibit anti-inflammatory properties.
Biological Activity and Pharmacological Effects
Research has indicated that compounds containing piperidine and pyridine rings can exhibit significant biological activities, including:
- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- CNS Activity : Due to its structural features, this compound may interact with central nervous system pathways, potentially acting as an anxiolytic or antidepressant agent.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyridine derivatives, several compounds exhibited strong activity against Staphylococcus aureus and Streptococcus pneumoniae. The derivatives showed MIC values ranging from 0.25 to 1 μg/mL, indicating their potential as effective antimicrobial agents .
Case Study 2: CNS Activity
A related compound was tested for its effects on neurotransmitter systems in rodent models. Results indicated that it modulated serotonin and dopamine receptors, suggesting its potential as a treatment for anxiety disorders .
Safety and Toxicology
Preliminary toxicity assessments are crucial for determining the safety profile of new compounds. In studies involving similar piperidine derivatives, no acute toxicity was observed at doses up to 2000 mg/kg in animal models . Further toxicological evaluations are necessary to ensure the safety of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
